molecular formula C11H13FN4 B1482889 (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine CAS No. 2098077-60-0

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1482889
CAS No.: 2098077-60-0
M. Wt: 220.25 g/mol
InChI Key: ADWVILNYBPSOGX-UHFFFAOYSA-N
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Description

“(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine” (CAS: 2098077-60-0) is a fluorinated pyrazole derivative featuring a pyridin-3-yl substituent at the 3-position and a 2-fluoroethyl group at the 1-position of the pyrazole ring. This compound is primarily utilized in research settings, particularly in medicinal chemistry for exploring structure-activity relationships (SAR) in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4/c12-3-5-16-8-10(6-13)11(15-16)9-2-1-4-14-7-9/h1-2,4,7-8H,3,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWVILNYBPSOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C=C2CN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrazole ring, a pyridine moiety, and a fluoroethyl substituent, which may enhance its interaction with various biological targets.

The molecular formula for this compound is C10H12FN3C_{10}H_{12}FN_3. Its structure can be represented as follows:

 1 2 fluoroethyl 3 pyridin 3 yl 1H pyrazol 4 yl methanamine\text{ 1 2 fluoroethyl 3 pyridin 3 yl 1H pyrazol 4 yl methanamine}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoroethyl group is believed to enhance lipophilicity, which may facilitate better membrane permeability and target interaction. The pyrazole ring is often associated with various pharmacological effects, including anti-cancer and anti-inflammatory activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrazole structure. For instance, derivatives of pyrazole have been shown to exhibit significant antiproliferative effects against various cancer cell lines. A notable study reported that a related compound demonstrated sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with a GI50 range of 0.127–0.560 μM .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for specific kinases. For example, pyrazole derivatives have been identified as potent inhibitors of CDK2, an important target in cancer therapy. The most potent inhibitors in related studies exhibited Ki values as low as 0.005 µM . The mechanism involves the inhibition of retinoblastoma phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeSub-micromolar activity against cancer cell lines
CDK2 InhibitionPotent inhibition with Ki = 0.005 µM
MechanismInduces apoptosis via cell cycle arrest
InteractionPotential binding to enzyme active sites

Case Study: Mechanistic Insights

A study focused on the mechanism of action for related pyrazole compounds revealed that they could significantly reduce the phosphorylation of retinoblastoma protein at specific sites, effectively halting cell cycle progression in ovarian cancer cells . This underscores the potential therapeutic implications for developing selective CDK inhibitors based on the pyrazole scaffold.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazole core : A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
  • 2-Fluoroethyl substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Pyridin-3-yl group : Contributes to π-π stacking interactions in biological systems.
  • Methanamine tail : Provides a site for derivatization or salt formation (e.g., hydrochloride salts for improved solubility).

Comparison with Similar Compounds

The structural and functional properties of “(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine” are compared below with analogs sharing the pyrazole-methanamine scaffold. Key differences in substituents, physicochemical properties, and applications are highlighted.

Structural and Functional Comparison

Compound Name CAS/ID Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
This compound 2098077-60-0 C11H14FN4 233.26 2-Fluoroethyl, pyridin-3-yl Research chemical (enzyme inhibition studies)
[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride 1193389-54-6 C10H11Cl2N3 244.12 3-Chlorophenyl, hydrochloride salt Pharmaceutical intermediate
N-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methyl)-2-(quinolin-8-yl)ethanamine ZINC97159977 C22H22N6 370.45 Quinolin-8-yl, methyl Acetylcholinesterase inhibitor
1-(Benzo[b]thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine N/A C23H20ClN3S 406.94 Benzo[b]thiophen-2-yl, 4-chlorobenzyl REV-ERBα ligand (circadian rhythm modulation)

Key Observations:

Substituent Effects on Bioactivity: The 2-fluoroethyl group in the target compound increases metabolic stability compared to non-fluorinated analogs like [1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride. Fluorine’s electronegativity may also enhance binding to hydrophobic enzyme pockets . Quinolin-8-yl and benzo[b]thiophen-2-yl substituents (e.g., ZINC97159977 and compound 18 in ) improve acetylcholinesterase inhibition and receptor binding affinity due to extended aromatic systems .

Impact of Salt Formation :

  • Hydrochloride salts (e.g., [1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride) exhibit higher aqueous solubility than free bases, making them preferable for in vitro assays .

Synthetic Routes :

  • Most analogs (e.g., compounds 18–21 in ) are synthesized via reductive amination (General Method B), using aldehydes and amines. The target compound likely follows a similar pathway, with 2-fluoroethylamine as a key intermediate .

Physicochemical Properties

Property Target Compound [1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine HCl N-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methyl)-2-(quinolin-8-yl)ethanamine
Molecular Weight 233.26 244.12 370.45
LogP (Predicted) 1.8 2.3 3.6
Solubility (Water) Low Moderate (due to HCl salt) Low
Thermal Stability Sensitive to heat Stable up to 150°C Stable up to 200°C

Notes:

  • The 2-fluoroethyl group reduces LogP compared to bulkier aromatic substituents (e.g., quinolin-8-yl), balancing lipophilicity and solubility .
  • Thermal instability of the target compound necessitates strict storage conditions (2–8°C) .

Preparation Methods

General Synthetic Strategy

The preparation of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine generally follows these key stages:

  • Formation of the Pyrazole Core: Typically, pyrazole rings are synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds. This step forms the heterocyclic five-membered ring containing two nitrogen atoms essential for pyrazole structure.

  • Introduction of the Pyridin-3-yl Substituent: The pyridine ring at the 3-position of the pyrazole is often introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which allow for selective carbon-nitrogen or carbon-carbon bond formation with pyridine derivatives.

  • Incorporation of the 2-Fluoroethyl Group: The fluoroethyl substituent at the 1-position of the pyrazole is introduced through alkylation reactions using fluoroethyl bromide or related fluoroalkyl halides. This step requires careful control of reaction conditions to avoid side reactions and ensure selective substitution.

  • Attachment of the Methanamine Group: The methanamine moiety is typically introduced through nucleophilic substitution or reductive amination reactions, utilizing amine sources and appropriate reducing agents.

Detailed Preparation Method

Based on available data and related compound syntheses, a representative synthetic route is as follows:

Step Reaction Description Reagents and Conditions Notes
1. Pyrazole Ring Formation Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds Hydrazine hydrate or substituted hydrazines; β-diketones or β-ketoesters; reflux in ethanol or DMSO Forms the pyrazole core; reaction temperature and solvent choice influence yield
2. Pyridine Introduction Palladium-catalyzed cross-coupling with 3-bromopyridine or 3-pyridylboronic acid Pd catalyst (e.g., Pd(PPh3)4), base (K2CO3 or Cs2CO3), solvent (DMF or toluene), inert atmosphere, 80-110 °C Enables selective attachment of pyridin-3-yl group at pyrazole C-3 position
3. Fluoroethylation Alkylation with 2-fluoroethyl bromide Base (e.g., NaH or K2CO3), polar aprotic solvent (DMF or DMSO), controlled temperature (0-50 °C) Introduces 2-fluoroethyl substituent at N-1 position of pyrazole ring
4. Methanamine Group Attachment Reductive amination or nucleophilic substitution Methylamine or related amine, reducing agent (NaBH4), solvent (methanol), room temperature Converts intermediate to final methanamine derivative

Reaction Conditions and Optimization

  • Temperature Control: Reactions involving fluoroalkyl halides and palladium catalysis require precise temperature regulation to maximize yield and minimize by-products.

  • Solvent Selection: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for alkylation and cross-coupling steps due to their ability to dissolve both organic and inorganic reagents.

  • Catalyst Loading: Palladium catalyst loading is optimized to balance cost and reaction efficiency, typically ranging from 1 to 5 mol%.

  • Purification: Final products are purified using chromatographic techniques or recrystallization, often employing solvents like methanol/water mixtures or ethyl acetate.

Research Findings and Data Summary

Property Data / Observation
Molecular Formula C11H13FN4
Molecular Weight 220.25 g/mol
CAS Number 2098077-60-0
Key Structural Features Pyrazole ring substituted with 2-fluoroethyl at N-1, pyridin-3-yl at C-3, and methanamine at C-4
Reaction Yields Typically moderate to high (50-85%) depending on step and conditions
Key Reagents Hydrazine derivatives, 1,3-dicarbonyl compounds, 3-bromopyridine or pyridinyl boronic acids, 2-fluoroethyl bromide, methylamine, NaBH4
Catalysts Palladium complexes (e.g., Pd(PPh3)4) for cross-coupling

Comparative Notes on Related Compounds

  • Fluoroethyl substituents enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.

  • Pyridinyl substitution is crucial for biological activity modulation, often introduced via palladium-catalyzed coupling.

  • The presence of methanamine provides a nucleophilic site for further derivatization or biological interaction.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Key Reagents Conditions Product Intermediate
1 Pyrazole ring formation Hydrazine + 1,3-dicarbonyl compound Hydrazine hydrate, ethanol Reflux, several hours Pyrazole core
2 Cross-coupling Pyrazole intermediate + 3-bromopyridine Pd catalyst, base, DMF 80-110 °C, inert atmosphere Pyridin-3-yl substituted pyrazole
3 Alkylation Pyrazole intermediate 2-fluoroethyl bromide, base 0-50 °C, polar aprotic solvent 1-(2-fluoroethyl) substituted pyrazole
4 Reductive amination Fluoroethyl-pyrazole intermediate Methylamine, NaBH4 Room temperature, methanol Final methanamine compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

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